

# physicochemical properties of 2-(Chloromethyl)-6-(difluoromethyl)pyridine

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## Compound of Interest

**Compound Name:** 2-(Chloromethyl)-6-(difluoromethyl)pyridine

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An In-depth Technical Guide to the Physicochemical Properties of **2-(Chloromethyl)-6-(difluoromethyl)pyridine**

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**2-(Chloromethyl)-6-(difluoromethyl)pyridine** is a halogenated pyridine derivative of significant interest in medicinal and agricultural chemistry. The pyridine scaffold is a ubiquitous feature in pharmaceuticals and agrochemicals, and the strategic incorporation of fluorine-containing functional groups, such as the difluoromethyl group, can profoundly enhance key molecular properties.<sup>[1][2]</sup> Attributes like metabolic stability, lipophilicity, and binding affinity are often modulated by these substitutions.<sup>[1]</sup> The presence of a reactive chloromethyl group further establishes this molecule as a versatile synthetic intermediate, enabling covalent linkage to a wide array of molecular scaffolds.<sup>[3]</sup>

This technical guide provides a comprehensive overview of the core physicochemical properties of **2-(Chloromethyl)-6-(difluoromethyl)pyridine**. It is designed to equip researchers and drug development professionals with the essential data and methodologies required for its effective handling, characterization, and application in a laboratory setting. The guide synthesizes available data with established scientific principles to offer field-proven insights into its molecular behavior.

## Molecular Identity and Structure

The foundational step in characterizing any chemical entity is to establish its precise molecular identity.

- Chemical Name: **2-(Chloromethyl)-6-(difluoromethyl)pyridine**
- CAS Number: 1211525-99-3[4][5]
- Molecular Formula: C<sub>7</sub>H<sub>6</sub>ClF<sub>2</sub>N[4][5]
- Molecular Weight: 177.58 g/mol [4][5]

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- Chemical Structure:

The structure features a pyridine ring substituted at the 2- and 6-positions. The 2-position holds a chloromethyl (-CH<sub>2</sub>Cl) group, a reactive electrophilic site. The 6-position is substituted with a difluoromethyl (-CHF<sub>2</sub>) group, a non-exchangeable hydrogen bond donor and a lipophilic moiety that can serve as a bioisostere for hydroxyl or thiol groups.

## Physicochemical Properties

A summary of the known and predicted physicochemical data for **2-(Chloromethyl)-6-(difluoromethyl)pyridine** is presented below. It is critical to note that much of the publicly available data for this specific molecule is computationally predicted. Experimental verification is strongly recommended for any critical application.

Property	Value	Data Type	Source
Boiling Point	206.8 ± 35.0 °C	Predicted	<a href="#">[4]</a>
Density	1.283 ± 0.06 g/cm³	Predicted	<a href="#">[4]</a>
Purity	≥ 97%	Specification	<a href="#">[5]</a>
pKa (Pyridine N)	~1.5 - 2.5	Estimated	N/A
LogP	~2.0 - 2.5	Estimated	N/A

Insight into pKa Estimation: The pKa of the parent pyridine molecule is approximately 5.25.[\[6\]](#) The introduction of strong electron-withdrawing groups, such as the chloromethyl and difluoromethyl substituents, is known to significantly decrease the basicity of the pyridine nitrogen. For instance, the pKa of 2-chloropyridine is 0.72, and Taft equation analyses on substituted pyridines show a strong correlation between substituent electronegativity and the reduction in pKa.[\[7\]](#) Therefore, the pKa of the title compound is estimated to be substantially lower than that of pyridine itself.

## Spectroscopic Profile (Predicted)

No experimentally derived spectra for **2-(Chloromethyl)-6-(difluoromethyl)pyridine** are publicly available. However, a predicted spectroscopic profile can be constructed based on the analysis of its functional groups and data from structurally analogous compounds.[\[8\]](#)[\[9\]](#)[\[10\]](#)

- <sup>1</sup>H NMR:
  - Pyridine Ring Protons (3H): Expected to appear in the aromatic region ( $\delta$  7.5-8.5 ppm) as a complex multiplet pattern.
  - Chloromethyl Protons (-CH<sub>2</sub>Cl, 2H): Expected as a singlet around  $\delta$  4.8-5.3 ppm. In the <sup>1</sup>H NMR spectrum of the similar 2-(Chloromethyl)pyridine hydrochloride, this peak appears at 5.245 ppm.[\[9\]](#)
  - Difluoromethyl Proton (-CHF<sub>2</sub>, 1H): Expected as a triplet (due to coupling with two <sup>19</sup>F nuclei) around  $\delta$  6.5-7.0 ppm, with a characteristic J-coupling constant (<sup>2</sup>J<sub>HF</sub>) of approximately 50-60 Hz.

- $^{13}\text{C}$  NMR:
  - Pyridine Ring Carbons (5C): Expected in the range of  $\delta$  120-160 ppm. The carbons directly attached to the electron-withdrawing substituents (C2 and C6) would be significantly affected.
  - Chloromethyl Carbon (-CH<sub>2</sub>Cl): Expected around  $\delta$  45-50 ppm.
  - Difluoromethyl Carbon (-CHF<sub>2</sub>): Expected as a triplet (due to  $^{1}\text{JCF}$  coupling) around  $\delta$  110-120 ppm.
- $^{19}\text{F}$  NMR:
  - Difluoromethyl Group (-CHF<sub>2</sub>): Expected as a doublet (due to coupling with the  $^1\text{H}$  nucleus) with a  $^{2}\text{JHF}$  of approximately 50-60 Hz. The diastereotopic nature of the fluorine atoms could potentially lead to more complex splitting if the molecule is in a chiral environment.[\[10\]](#)
- Mass Spectrometry (MS):
  - The molecular ion peak (M<sup>+</sup>) would be observed at m/z 177.58.
  - A characteristic isotopic pattern for one chlorine atom (M<sup>+</sup> and M+2<sup>+</sup> peaks in an approximate 3:1 ratio) would be expected, confirming the presence of chlorine.
  - Common fragmentation pathways would likely involve the loss of Cl (m/z 35/37) and the chloromethyl radical (-CH<sub>2</sub>Cl).

## Experimental Protocols for Physicochemical Characterization

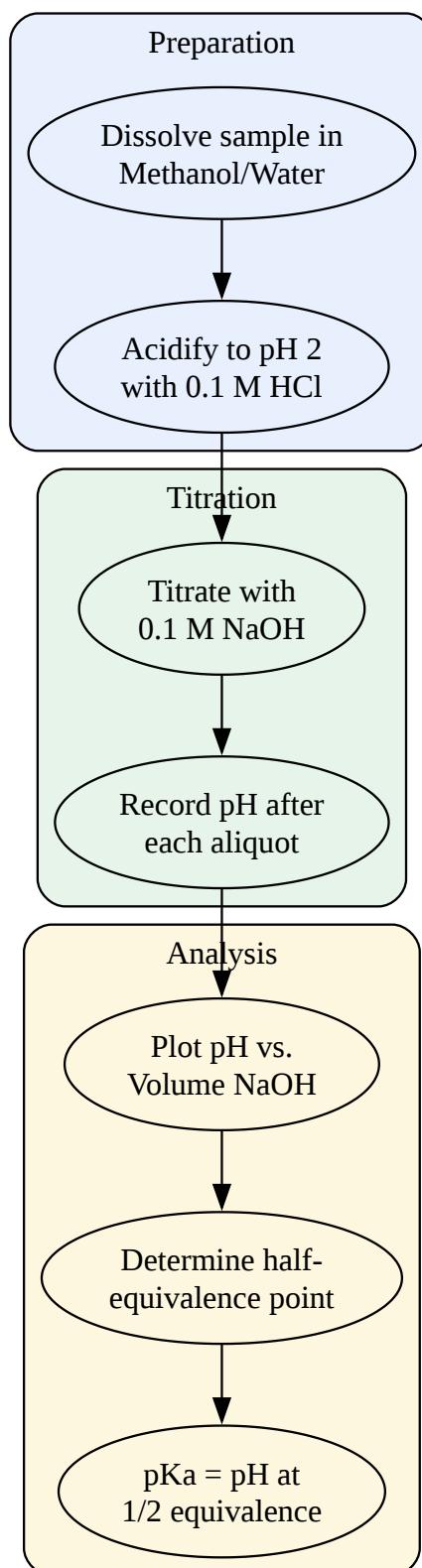
For drug development and chemical research, reliance on predicted data is insufficient. The following section details standard, field-proven protocols for the experimental determination of key physicochemical properties.

# Protocol for pKa Determination via Potentiometric Titration

**Causality:** The pKa, or acid dissociation constant, is a critical parameter that governs a molecule's ionization state at a given pH. This influences solubility, permeability, and receptor binding. Potentiometric titration is a robust and direct method to measure the pKa by monitoring pH changes upon the addition of a titrant.

## Methodology:

- Preparation: Accurately weigh ~10-20 mg of **2-(Chloromethyl)-6-(difluoromethyl)pyridine** and dissolve in a known volume (e.g., 50 mL) of a suitable co-solvent/water mixture (e.g., 50:50 Methanol:Water) due to expected low aqueous solubility.
- Acidification: Acidify the solution to ~pH 2 using 0.1 M HCl to ensure the pyridine nitrogen is fully protonated.
- Titration: Titrate the solution with a standardized solution of 0.1 M NaOH, adding small, precise aliquots (e.g., 0.02 mL).
- Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.
- Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the pH at the half-equivalence point of the titration curve, where half of the protonated pyridine has been neutralized.

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Caption: Reactivity map of the molecule.

## Conclusion

**2-(Chloromethyl)-6-(difluoromethyl)pyridine** is a valuable chemical intermediate characterized by a stable, electron-deficient pyridine core and a highly reactive electrophilic chloromethyl group. Its predicted physicochemical profile suggests it is a moderately lipophilic compound with weak basicity. The provided experimental protocols offer a clear pathway for researchers to obtain robust, verifiable data essential for applications in drug discovery and process development. Understanding these core properties is paramount to leveraging this molecule's full potential in the synthesis of novel, high-value chemical entities.

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